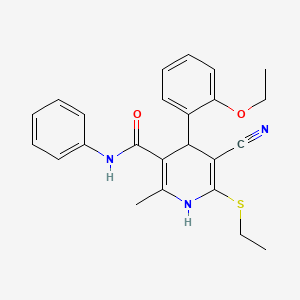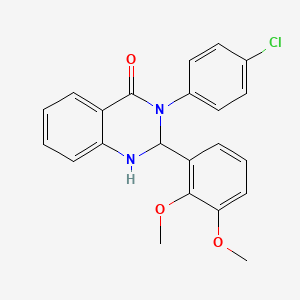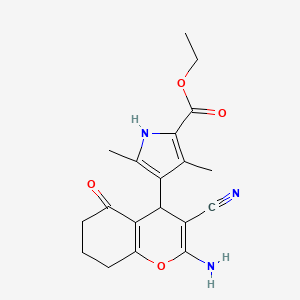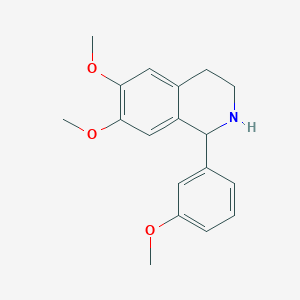![molecular formula C10H6N6O4 B11508078 4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11508078.png)
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. For instance, the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride can yield the desired oxadiazole derivatives . The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxadiazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include phosphorus oxychloride for cyclization, and reducing agents like hydrogen gas or metal hydrides for reduction reactions . Typical conditions involve refluxing in solvents like ethanol or acetonitrile .
Major Products
The major products depend on the specific reactions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the oxadiazole rings .
Scientific Research Applications
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with biological targets. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and antiviral activities.
1,3,4-Oxadiazole derivatives: Often used in medicinal chemistry for their biological activities.
1,2,5-Oxadiazole derivatives: Explored for their potential in drug development.
Uniqueness
4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings in a single molecule. This dual presence can enhance its biological activity and make it a versatile compound for various applications .
Properties
Molecular Formula |
C10H6N6O4 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H6N6O4/c11-8-7(13-20-14-8)9-12-10(19-15-9)5-2-1-3-6(4-5)16(17)18/h1-4H,(H2,11,14) |
InChI Key |
DXEBHZCVKXWLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N'-[(2-methoxy-4-methylbenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11507997.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11508003.png)


![Methyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11508020.png)
![6-Chloro-3-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B11508021.png)
![N,N'-bis[2-(3,4-dimethylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11508030.png)
![12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508034.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508037.png)

![4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11508051.png)
![3-[2-(4-Chloro-phenyl)-2-oxo-ethylidene]-1,2,3,6,7,11b-hexahydro-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B11508054.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-piperidin-1-yl-acetamide](/img/structure/B11508059.png)

